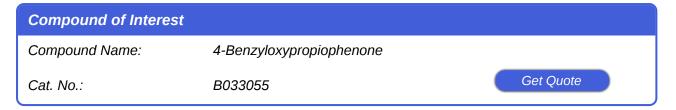


An In-depth Technical Guide to the Thermochemical Data of 4-Benzyloxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the available physicochemical data for **4-benzyloxypropiophenone**. Due to the limited availability of specific experimental thermochemical data in the public domain, this document focuses on presenting known physical properties and detailing the standardized experimental protocols used to determine key thermochemical parameters such as enthalpy of combustion and fusion. This guide serves as a foundational resource for researchers requiring this data for process development, safety analysis, and computational modeling.

Physicochemical Properties of 4-Benzyloxypropiophenone

While extensive thermochemical data is not readily available, the following physical properties have been reported in the literature. These values are essential for the handling, processing, and analysis of the compound.



Property	Value	Source
Molecular Formula	C16H16O2	INVALID-LINK
Molecular Weight	240.30 g/mol	INVALID-LINK
CAS Number	4495-66-3	INVALID-LINK
Melting Point	99-102 °C	INVALID-LINK
Boiling Point	391.0 ± 17.0 °C at 760 mmHg	INVALID-LINK
Density	1.1 ± 0.1 g/cm ³	INVALID-LINK

Experimental Protocols for Thermochemical Analysis

The following sections detail the standard experimental methodologies for determining the primary thermochemical properties of organic compounds like **4-benzyloxypropiophenone**.

The standard enthalpy of combustion (ΔHc°) is a critical parameter for assessing the energetic content of a compound and can be used to derive the standard enthalpy of formation (ΔHf°). The following protocol outlines the procedure using a static bomb calorimeter.

Objective: To determine the gross heat of combustion of **4-benzyloxypropiophenone**.

Apparatus:

- Isoperibol or adiabatic bomb calorimeter
- Oxygen bomb
- Crucible (silica or platinum)
- Calorimeter bucket
- High-precision thermometer or temperature sensor
- Oxygen cylinder with pressure regulator



- Pellet press
- Analytical balance (readable to 0.1 mg)

Procedure:

- Sample Preparation: A pellet of approximately 0.5-1.0 g of 4-benzyloxypropiophenone is prepared using a pellet press. The exact mass of the pellet is recorded.
- Calorimeter Calibration: The calorimeter is calibrated by combusting a certified standard, typically benzoic acid, of a known mass. This determines the heat capacity (Ccal) of the calorimeter system.
- Bomb Assembly: The weighed sample is placed in the crucible within the oxygen bomb. A
 fuse wire of known mass and heat of combustion is attached to the electrodes, making
 contact with the sample.
- Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen,
 then filled with high-purity oxygen to a pressure of approximately 30 atm.
- Calorimetry Run: The bomb is placed in the calorimeter bucket containing a known mass of water. The system is allowed to reach thermal equilibrium. The initial temperature is recorded.
- Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals until a maximum temperature is reached and the temperature begins to fall.
- Post-Run Analysis: The bomb is depressurized, and the interior is inspected for any signs of
 incomplete combustion (e.g., soot). The length of the unburned fuse wire is measured to
 calculate the amount of wire that combusted.
- Calculations: The gross heat of combustion is calculated using the temperature change and the heat capacity of the calorimeter, with corrections made for the heat released by the combustion of the fuse wire.

Foundational & Exploratory





DSC is a versatile technique used to measure heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine the melting point, enthalpy of fusion (Δ Hfus), and heat capacity (Cp).

Objective: To determine the melting point and enthalpy of fusion of **4-benzyloxypropiophenone**.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Sample pans (typically aluminum) and lids
- Crimping press
- Analytical balance

Procedure:

- Sample Preparation: A small amount of 4-benzyloxypropiophenone (typically 5-15 mg) is accurately weighed into a sample pan.[1] The pan is then hermetically sealed using a crimping press.[1]
- Instrument Setup: The DSC is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium. An empty, sealed pan is used as a reference.
- Thermal Program: The sample is subjected to a controlled temperature program. A common program involves a heat-cool-heat cycle to erase the thermal history of the sample.[1] For data collection, a heating rate of 10 °C/min is typical.[2]
- Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point
 is determined as the onset temperature of the endothermic melting peak.[1] The area under
 the melting peak corresponds to the enthalpy of fusion, which is calculated by the
 instrument's software.[1]

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a



compound.

Objective: To evaluate the thermal stability and decomposition pattern of **4-benzyloxypropiophenone**.

Apparatus:

- Thermogravimetric Analyzer (TGA)
- Sample pans (typically ceramic or platinum)
- Analytical balance

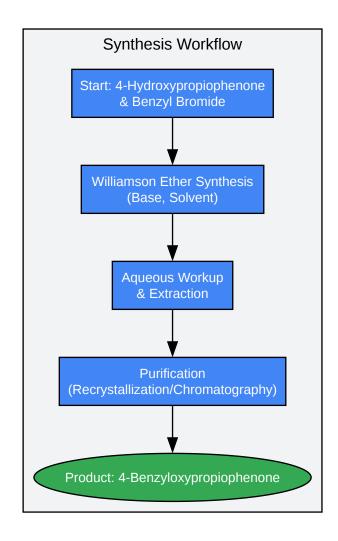
Procedure:

- Sample Preparation: A small amount of the sample (typically 5-20 mg) is placed into the TGA sample pan.[3]
- Instrument Setup: The TGA is tared to zero with an empty sample pan. The desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) is set at a constant flow rate.
- Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.[4]
- Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The
 onset of mass loss indicates the beginning of decomposition. The temperatures at which
 specific mass loss percentages occur are often reported to characterize thermal stability.

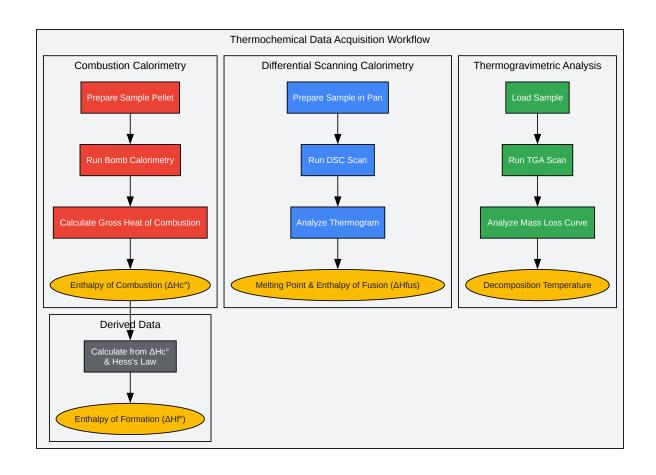
Visualizing Experimental and Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above and a representative synthetic pathway.









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